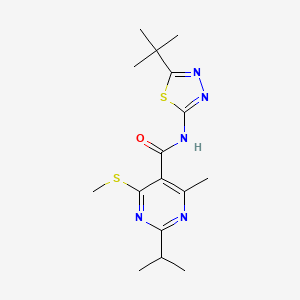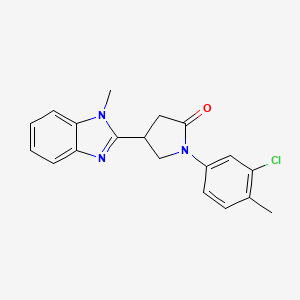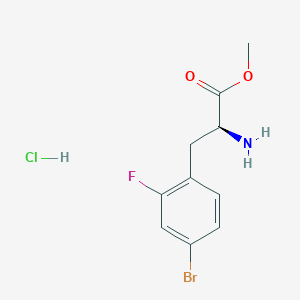![molecular formula C21H22N4O3 B2443370 N~3~-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide CAS No. 1251626-39-7](/img/structure/B2443370.png)
N~3~-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyridazine derivative with various functional groups attached, including a dimethylamino phenyl group, an ethoxy group, and a phenyl group . These functional groups could potentially influence the compound’s properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. The presence of the dimethylamino group, for example, could make the compound a potential nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the dimethylamino group could potentially influence the compound’s solubility, acidity, and other properties .Scientific Research Applications
Antitumor Applications
The synthesis and evaluation of substituted phenazine-1-carboxamides, including compounds related to N3-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide, have shown promising antitumor activity. These compounds have been synthesized and tested against different types of leukemia and carcinoma, demonstrating significant cytotoxicity correlating with the electron-withdrawing power of the substituent group on the phenazine ring. One derivative, in particular, exhibited activity against Lewis lung carcinoma in mice comparable to some of the best DNA-intercalating agents, suggesting its potential as an effective antitumor drug (Rewcastle, Denny, & Baguley, 1987).
Anticancer Activity
New pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to the chemical , have been synthesized and shown to exhibit potent anticancer activity. These compounds were tested on the MCF-7 human breast adenocarcinoma cell line, with several displaying significant inhibitory activity. This underscores the potential of these derivatives as anticancer agents, particularly one compound that displayed the most potent inhibitory activity with a low half maximal inhibitory concentration (IC50) (Abdellatif et al., 2014).
Antimicrobial Activities
Research into new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, structurally similar to N3-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide, has demonstrated promising antimicrobial properties. Some of these synthesized compounds showed significant activities against a variety of microbial strains, indicating their potential use in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-19-14-18(26)20(23-25(19)17-8-6-5-7-9-17)21(27)22-15-10-12-16(13-11-15)24(2)3/h5-14H,4H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOKOZFWQITLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2443291.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)
![5-(4-chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2443295.png)


![4-[2-(2-Fluorophenoxy)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2443301.png)


![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B2443307.png)

